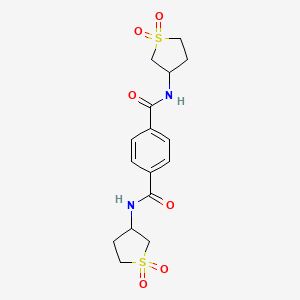![molecular formula C21H16ClFN4O2S B12129130 3-chloro-N-[(2Z)-3-[(4-fluorobenzyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide](/img/structure/B12129130.png)
3-chloro-N-[(2Z)-3-[(4-fluorobenzyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[(2Z)-3-[(4-fluorobenzyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a quinoxaline ring, a benzenesulfonamide group, and a fluorobenzylamine moiety. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2Z)-3-[(4-fluorobenzyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone. The resulting quinoxaline derivative is then subjected to chlorination to introduce the chloro substituent.
The next step involves the introduction of the benzenesulfonamide group. This can be achieved through a sulfonation reaction using benzenesulfonyl chloride in the presence of a base such as pyridine. The final step is the coupling of the fluorobenzylamine moiety to the quinoxaline core, which can be accomplished through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2Z)-3-[(4-fluorobenzyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
3-chloro-N-[(2Z)-3-[(4-fluorobenzyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2Z)-3-[(4-fluorobenzyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[(2Z)-3-[(4-fluorobenzyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C21H16ClFN4O2S |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
3-chloro-N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16ClFN4O2S/c22-15-4-3-5-17(12-15)30(28,29)27-21-20(24-13-14-8-10-16(23)11-9-14)25-18-6-1-2-7-19(18)26-21/h1-12H,13H2,(H,24,25)(H,26,27) |
InChI Key |
OYCFOZITUNFNLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC(=CC=C3)Cl)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenylethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12129073.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12129074.png)


![N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide](/img/structure/B12129096.png)
![2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimet hylphenyl)acetamide](/img/structure/B12129101.png)
![Dimethyl 5-{[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B12129103.png)
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimeth ylphenyl)acetamide](/img/structure/B12129109.png)

![1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12129129.png)

![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129140.png)
![2,5-dichloro-N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12129142.png)
